4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one

Thermal Analysis Solid-State Characterization Preformulation

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 16236-70-7, MF: C10H13NO, MW: 163.22 g/mol) is a partially saturated bicyclic lactam belonging to the tetrahydroquinolinone class. This specific compound is characterized by a methyl substituent at the 4-position of the quinolinone core, a structural feature that distinguishes it from the unsubstituted 5,6,7,8-tetrahydroquinolin-2(1H)-one core.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 16236-70-7
Cat. No. B177269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one
CAS16236-70-7
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=C1CCCC2
InChIInChI=1S/C10H13NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3,(H,11,12)
InChIKeyDKNZOMYQYUQHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one: A 4-Methyl Substituted Bicyclic Lactam Scaffold for ROR Modulation and Agrochemical Research


4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 16236-70-7, MF: C10H13NO, MW: 163.22 g/mol) is a partially saturated bicyclic lactam belonging to the tetrahydroquinolinone class . This specific compound is characterized by a methyl substituent at the 4-position of the quinolinone core, a structural feature that distinguishes it from the unsubstituted 5,6,7,8-tetrahydroquinolin-2(1H)-one core . While the tetrahydroquinolinone scaffold is a known 'privileged structure' in medicinal chemistry, this 4-methylated variant serves as a specific chemical intermediate and research tool. Its procurement is relevant for applications targeting retinoic acid receptor-related orphan receptors (RORs) as a modulator scaffold and for the synthesis of nonsteroidal ecdysone agonists for agrochemical research [1][2].

Why Generic Substitution of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one with Unsubstituted Analogs Fails in Sensitive Research


The presence of the 4-methyl group on the tetrahydroquinolinone core is not a trivial modification; it confers distinct physicochemical and potential biological properties that make simple substitution with the unsubstituted 5,6,7,8-tetrahydroquinolin-2(1H)-one or the more oxidized 3,4-dihydroquinolin-2(1H)-one problematic for sensitive applications. While the unsubstituted core is a versatile building block, the methylated derivative exhibits a substantially higher melting point, indicating a different crystal lattice energy and intermolecular interaction profile that can critically impact solid-state formulation, solubility, and handling in research settings . Furthermore, in structure-activity relationship (SAR) studies for targets like ROR gamma or insect ecdysone receptors, the 4-methyl substituent is a key pharmacophoric element that modulates binding affinity and functional activity, meaning an unsubstituted analog cannot be reliably used as a substitute in biological assays [1][2]. The following sections quantify these critical differences.

Quantitative Evidence Guide for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one: Physicochemical and Structural Differentiation from Analogs


Higher Thermal Stability: Melting Point Elevation of 48-51°C Over the Unsubstituted Core

The 4-methyl substitution in 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one significantly elevates the compound's melting point compared to its unsubstituted 5,6,7,8-tetrahydroquinolin-2(1H)-one analog. This increase reflects stronger intermolecular forces in the solid state, which has direct implications for handling, storage, and formulation development .

Thermal Analysis Solid-State Characterization Preformulation

Differentiation from the 4-Methyl Aromatic System: 28°C Higher Melting Point and Distinct Core Saturation

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a partially saturated (tetrahydro) analog of the fully aromatic 4-methylquinolin-2(1H)-one. This structural difference—a saturated cyclohexeno ring versus an aromatic benzo ring—results in a markedly higher melting point for the target compound, indicative of its more rigid, saturated bicyclic framework .

Physical Chemistry Compound Purity Research Tool Selection

Distinct Solid-State Behavior Compared to 3,4-Dihydroquinolin-2(1H)-one Scaffolds: 85-89°C Higher Melting Point

Compared to the related 3,4-dihydroquinolin-2(1H)-one scaffold, which possesses a single saturated bond in the nitrogen-containing ring, the fully saturated cyclohexeno ring of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one results in a drastically higher melting point. This dramatic difference underscores the profound impact of core saturation on intermolecular interactions and physical state [1].

Crystallography Thermal Stability Compound Library Management

Enhanced Crystallinity and Orthorhombic Crystal System: A Structurally Defined Scaffold for X-ray Crystallography

The 4-methyl substituent and the saturated 5,6,7,8-tetrahydro ring system in this compound promote crystallization in a well-defined orthorhombic crystal system (space group Pbca) with distinct lattice parameters, as established by X-ray diffraction studies. This is in contrast to many related, more planar quinolinone analogs which may crystallize in different systems or exhibit polymorphism [1].

Crystallography Structural Biology Medicinal Chemistry

Molecular Weight Distinction from Common Scaffolds: 163.22 g/mol for Accurate Quantitative Experimentation

The molecular weight of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (163.22 g/mol) is distinctly different from common comparator scaffolds, including the unsubstituted tetrahydroquinolinone (149.19 g/mol), the aromatic 4-methylquinolinone (159.18 g/mol), and the dihydroquinolinone (147.17 g/mol) . This difference, a result of its specific formula (C10H13NO), is critical for accurate quantification in analytical workflows.

Analytical Chemistry Method Development Quality Control

Validated Application Scenarios for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one in ROR Modulation and Agrochemical Synthesis


As a Scaffold for Developing Selective ROR Gamma Modulators in Autoimmune and Inflammatory Disease Research

The tetrahydroquinolinone core, including 4-methylated variants, is a privileged chemotype for the development of modulators of the Retinoic acid receptor-related orphan receptor gamma (RORγ). Procurement of this specific compound is justified for medicinal chemistry teams aiming to build a focused library around this core for treating autoimmune diseases. Its defined physical properties and crystallinity support reproducible synthesis and structural characterization, which are critical for patent applications and lead optimization [1].

As a Precursor for Nonsteroidal Ecdysone Agonists in Agrochemical Discovery

Tetrahydroquinolines (THQs) are a promising class of nonsteroidal ecdysone agonists being investigated for novel, environmentally-conscious mosquito control agents. The 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold provides a key starting point for synthesizing analogs with optimized binding affinity to mosquito ecdysone receptors (EcR). Its use ensures the correct core structure for structure-activity relationship (SAR) studies that rely on quantitative structure-activity relationship (QSAR) models linking receptor binding to larvicidal activity [2].

As a Crystallographically-Defined Reference Standard in Structural Biology and Solid-State Research

Given its well-characterized orthorhombic crystal structure and high melting point, this compound serves as an excellent model system for solid-state research, including polymorph screening, co-crystal design, and as a reference compound for X-ray diffraction experiments. The known crystal structure provides a reliable benchmark for validating computational models and for training in crystallographic methods, making it a valuable procurement for academic and industrial laboratories focused on material science and structural chemistry [3].

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